3-(2-(Dimethylamino)ethyl)-5-phenylisoxazole citrate

Catalog No.
S14311706
CAS No.
908-52-1
M.F
C19H24N2O8
M. Wt
408.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-(2-(Dimethylamino)ethyl)-5-phenylisoxazole citra...

CAS Number

908-52-1

Product Name

3-(2-(Dimethylamino)ethyl)-5-phenylisoxazole citrate

IUPAC Name

2-(carboxymethyl)-2,4-dihydroxy-4-oxobutanoate;dimethyl-[2-(5-phenyl-1,2-oxazol-3-yl)ethyl]azanium

Molecular Formula

C19H24N2O8

Molecular Weight

408.4 g/mol

InChI

InChI=1S/C13H16N2O.C6H8O7/c1-15(2)9-8-12-10-13(16-14-12)11-6-4-3-5-7-11;7-3(8)1-6(13,5(11)12)2-4(9)10/h3-7,10H,8-9H2,1-2H3;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12)

InChI Key

AJOONPKVRJWLBG-UHFFFAOYSA-N

Canonical SMILES

C[NH+](C)CCC1=NOC(=C1)C2=CC=CC=C2.C(C(=O)O)C(CC(=O)O)(C(=O)[O-])O

3-(2-(Dimethylamino)ethyl)-5-phenylisoxazole citrate is a chemical compound that belongs to the class of isoxazole derivatives. Its molecular formula is C19H24N2O8, and it features a five-membered heterocyclic structure containing one nitrogen and one oxygen atom. The compound is characterized by the presence of a dimethylaminoethyl side chain and a phenyl group at the 5-position of the isoxazole ring. The citrate component indicates that this compound exists as a salt with citric acid, which may influence its solubility and biological activity.

The chemical reactivity of 3-(2-(Dimethylamino)ethyl)-5-phenylisoxazole citrate can be attributed to its functional groups. The isoxazole moiety can undergo various reactions typical of heterocycles, such as nucleophilic substitutions and electrophilic additions. For instance, the dimethylamino group can participate in protonation-deprotonation reactions, while the phenyl group may engage in electrophilic aromatic substitution reactions under appropriate conditions.

In synthetic applications, this compound can serve as an intermediate in the production of more complex organic molecules through coupling reactions or by forming derivatives via acylation or alkylation processes.

Research indicates that isoxazole derivatives, including 3-(2-(Dimethylamino)ethyl)-5-phenylisoxazole citrate, exhibit diverse biological activities. These compounds have been studied for their potential anti-inflammatory, analgesic, and antimicrobial properties. Specific studies have demonstrated that some isoxazoles can selectively inhibit cyclooxygenase enzymes, which are crucial in inflammatory processes . The dimethylaminoethyl side chain may enhance the lipophilicity and bioavailability of this compound, potentially increasing its pharmacological efficacy.

The synthesis of 3-(2-(Dimethylamino)ethyl)-5-phenylisoxazole citrate typically involves multi-step organic reactions. A common approach includes:

  • Formation of Isoxazole Ring: This can be achieved through cyclization reactions involving hydroxylamines and α,β-unsaturated carbonyl compounds.
  • Introduction of Dimethylaminoethyl Group: This step often employs nucleophilic substitution methods where a dimethylaminoalkyl halide reacts with the isoxazole derivative.
  • Citration: The final step involves neutralizing the base form of the compound with citric acid to form the citrate salt.

These steps may vary based on specific laboratory protocols and desired purity levels .

3-(2-(Dimethylamino)ethyl)-5-phenylisoxazole citrate has potential applications in several fields:

  • Pharmaceuticals: Due to its biological activity, it may be explored as a candidate for drug development targeting inflammatory diseases or pain management.
  • Research: As a synthetic intermediate, it can be utilized in the development of new chemical entities with enhanced therapeutic profiles.
  • Chemical Industry: It may serve as a building block in organic synthesis for various applications including agrochemicals and specialty chemicals.

Studies on the interaction of 3-(2-(Dimethylamino)ethyl)-5-phenylisoxazole citrate with biological targets are crucial for understanding its mechanism of action. Research has shown that compounds with similar structures can interact with specific enzymes or receptors, modulating their activity. For instance, investigations into its binding affinity to cyclooxygenase enzymes could provide insights into its anti-inflammatory properties . Additionally, pharmacokinetic studies would help elucidate absorption, distribution, metabolism, and excretion profiles.

Several compounds share structural similarities with 3-(2-(Dimethylamino)ethyl)-5-phenylisoxazole citrate. Here are some notable examples:

Compound NameStructure FeaturesUnique Aspects
3-PhenylisoxazoleIsoxazole ring with phenyl groupBasic structure without additional substituents
4-Methyl-5-phenylisoxazoleMethyl group at position 4Variation in substitution pattern affecting reactivity
3-(2-Hydroxyethyl)-5-phenylisoxazoleHydroxyethyl group instead of dimethylaminoPotentially different biological activity
3-(2-(Diethylamino)ethyl)-5-phenylisoxazoleDiethylamino groupAltered lipophilicity and possibly different effects

These compounds highlight the structural diversity within isoxazoles while underscoring the unique features of 3-(2-(Dimethylamino)ethyl)-5-phenylisoxazole citrate due to its specific side chains and functional groups.

Isoxazole derivatives have occupied a pivotal role in medicinal chemistry since their discovery in the late 19th century. The foundational work of Ludwig Claisen in 1903, who synthesized the first isoxazole via the oximation of propargylaldehyde acetal, established the synthetic accessibility of this heterocycle. Over subsequent decades, the unique electronic and steric properties of the isoxazole ring—comprising three carbon atoms, one oxygen, and one nitrogen in adjacent positions—catalyzed its adoption as a privileged scaffold in drug design. Early applications focused on antimicrobial agents, but the 21st century has witnessed a diversification into anticancer, anti-inflammatory, and neuroprotective therapeutics, driven by advances in regioselective functionalization and transition metal-catalyzed cycloadditions.

The evolution of 3-(2-(dimethylamino)ethyl)-5-phenylisoxazole citrate mirrors broader trends in heterocyclic optimization. Its development stems from systematic efforts to enhance the bioavailability and target selectivity of isoxazole derivatives through side-chain engineering. The dimethylaminoethyl moiety, introduced to modulate lipophilicity and membrane permeability, reflects a deliberate strategy to balance solubility and absorption. Concurrently, the phenyl group at the 5-position stabilizes aromatic interactions with biological targets, a design principle validated in COX-2 inhibitors and kinase modulators.

Structural Significance of the Dimethylaminoethyl-Phenylisoxazole Core

The molecular architecture of 3-(2-(dimethylamino)ethyl)-5-phenylisoxazole citrate (C₁₉H₂₄N₂O₈) integrates three critical domains: the isoxazole heterocycle, the dimethylaminoethyl side chain, and the phenyl substituent. Each component contributes distinct physicochemical and pharmacological attributes:

Isoxazole Ring: The 1,2-oxazole system’s conjugated π-electrons enable dipole-dipole interactions and hydrogen bonding with enzymatic active sites, while its aromaticity confers metabolic stability against oxidative degradation. Quantum mechanical studies suggest that the ring’s electron-deficient character enhances reactivity toward nucleophilic residues in target proteins.

Dimethylaminoethyl Side Chain: This substituent introduces a tertiary amine, which protonates under physiological pH to form a cationic species, improving aqueous solubility and facilitating transport across biological membranes via ion-pair interactions. The ethyl linker provides conformational flexibility, allowing optimal positioning of the dimethylamino group within hydrophobic binding pockets.

Phenyl Substituent: Positioned at the 5-carbon of the isoxazole, the phenyl group engages in π-π stacking with aromatic amino acids (e.g., tyrosine, phenylalanine) and van der Waals interactions with aliphatic residues, enhancing binding affinity and selectivity. Substituents on the phenyl ring can further fine-tune electronic and steric properties, though the parent compound prioritizes simplicity to minimize synthetic complexity.

Structural FeatureRole in BioactivityPhysicochemical Impact
Isoxazole ringFacilitates hydrogen bonding and dipole interactions; resists metabolic degradationAromaticity enhances stability; moderate logP (~2.1)
Dimethylaminoethyl side chainEnhances solubility via protonation; mediates membrane permeabilitypKa ~8.5 enables pH-dependent ionization; increases logD (0.7)
Phenyl groupStabilizes target binding through π-π interactions; modulates electron densityContributes to molecular weight (408.4 g/mol); adds hydrophobicity

Rationale for Citrate Salt Formulation in Pharmacological Applications

The citrate salt formulation of 3-(2-(dimethylamino)ethyl)-5-phenylisoxazole exemplifies a strategic response to the solubility challenges common among basic heterocyclic compounds. Citric acid, a triprotic carboxylic acid, forms a 1:1 salt with the dimethylaminoethyl moiety, neutralizing the tertiary amine’s positive charge and generating a water-soluble ionic complex. This salt formulation achieves multiple objectives:

  • Enhanced Aqueous Solubility: The citrate counterion increases polar surface area, enabling dissolution in aqueous media (e.g., buffered solutions, physiological fluids) at concentrations sufficient for oral or parenteral delivery.
  • pH Modulation: Citrate’s buffering capacity (pKa₁ = 3.1, pKa₂ = 4.8, pKa₃ = 6.4) stabilizes the compound across gastrointestinal pH gradients, preventing precipitation in the acidic stomach environment.
  • Improved Stability: Ionic interactions between the API and citrate reduce hygroscopicity and oxidative degradation, extending shelf life compared to free-base formulations.

Comparative studies of salt forms highlight citrate’s superiority over alternatives like hydrochloride or sulfate in balancing solubility and stability. For instance, while hydrochloride salts often exhibit higher solubility, they may induce gastric irritation due to localized acidity—a drawback circumvented by citrate’s mild buffering action. Additionally, citrate’s GRAS (Generally Recognized as Safe) status and compatibility with controlled-release matrices make it ideal for long-acting formulations.

The selection of citrate aligns with broader trends in salt engineering, where multifunctional counterions address both physicochemical and therapeutic requirements. In this case, citrate not only solubilizes the API but also synergizes with its pharmacological profile, as endogenous citrate participates in cellular energy cycles, potentially mitigating metabolic interference.

Hydrogen Bond Acceptor Count

9

Hydrogen Bond Donor Count

4

Exact Mass

408.15326573 g/mol

Monoisotopic Mass

408.15326573 g/mol

Heavy Atom Count

29

Dates

Last modified: 08-10-2024

Explore Compound Types